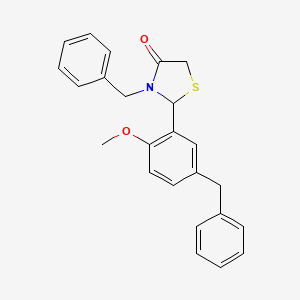
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one typically involves the reaction of benzylamine with 2-(5-benzyl-2-methoxyphenyl)thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are employed to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
科学的研究の応用
3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell membranes .
類似化合物との比較
Similar Compounds
- 3-Benzyl-5-((5-(4-chlorophenyl)-2-furyl)methylene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-Benzyl-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Benzyl-2-(5-benzyl-2-methoxy-phenyl)thiazolidin-4-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and methoxy groups enhances its pharmacological properties, making it a valuable compound for further research and development .
特性
分子式 |
C24H23NO2S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
3-benzyl-2-(5-benzyl-2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23NO2S/c1-27-22-13-12-20(14-18-8-4-2-5-9-18)15-21(22)24-25(23(26)17-28-24)16-19-10-6-3-7-11-19/h2-13,15,24H,14,16-17H2,1H3 |
InChIキー |
YSUJOXYZJIXHHX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


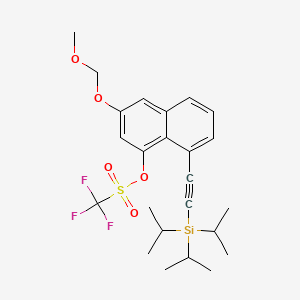
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
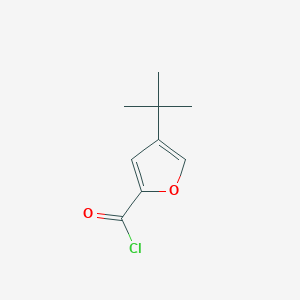
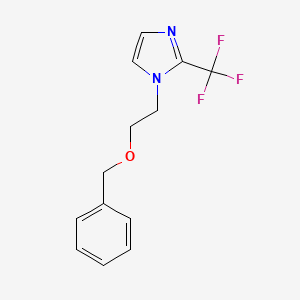
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
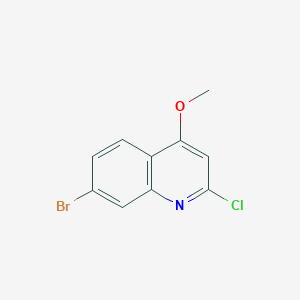
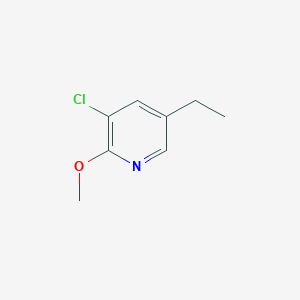
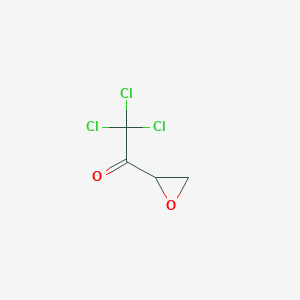
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
